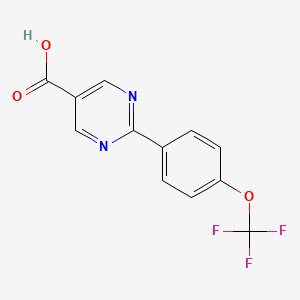

2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid

Description

2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a carboxylic acid group at the 5-position and a 4-(trifluoromethoxy)phenyl substituent at the 2-position of the pyrimidine ring. This structural motif is commonly explored in medicinal chemistry for its metabolic stability and ability to modulate pharmacokinetic properties.

Properties

IUPAC Name |

2-[4-(trifluoromethoxy)phenyl]pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N2O3/c13-12(14,15)20-9-3-1-7(2-4-9)10-16-5-8(6-17-10)11(18)19/h1-6H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMZWGHHKCDVSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=N2)C(=O)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound.

Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic aromatic substitution (SNAr) reactions, often using trifluoromethoxybenzene as a starting material.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.

Industry: Utilized in the synthesis of agrochemicals and materials with specific electronic properties

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to modulate the activity of its targets, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups : The trifluoromethoxy group (-OCF₃) in the target compound offers enhanced lipophilicity compared to -CF₃ (as in ) but lower than -Cl (as in ). This impacts solubility and membrane permeability.

- Biological Targets : Compounds with 5-carboxylic acid groups often target enzymes (e.g., Cathepsin K inhibitors in ). The presence of -OCF₃ may enhance binding affinity to hydrophobic pockets in enzymes.

- Synthetic Utility : The chemoselective displacement of methylsulfinyl groups (as in ) could be adapted for synthesizing derivatives of the target compound.

Physicochemical Properties

- Solubility : The carboxylic acid group (-COOH) improves aqueous solubility, but the trifluoromethoxy phenyl group increases hydrophobicity. This balance is critical for bioavailability.

- logP : Estimated logP for the target compound is ~2.5–3.0, higher than 2-Chloro-6-methylpyrimidine-4-carboxylic acid (logP ~1.8) due to -OCF₃ .

- pKa : The carboxylic acid group has a pKa of ~2–3, similar to other pyrimidine-5-carboxylic acids .

Biological Activity

2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity, structure-activity relationships (SAR), and research findings related to this compound.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a trifluoromethoxy group and a carboxylic acid moiety, which contributes to its unique chemical properties. The trifluoromethoxy group enhances lipophilicity and may influence the compound's interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

- Breast Cancer Cells : IC50 values ranged from 0.87 to 12.91 μM in MCF-7 cells, demonstrating better growth inhibition than the standard drug 5-Fluorouracil (5-FU) .

- Lung and Prostate Cancer : The compound has also been noted for its efficacy against lung and prostate cancer cell lines, inducing apoptosis through caspase activation pathways .

Antimicrobial Activity

The compound has been evaluated for antimicrobial properties , showing effectiveness against several bacterial strains. It is being studied for its potential as a lead compound in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Substituent Effects : Variations in substituents on the pyrimidine ring significantly affect potency. For instance, modifications at the para position of the phenyl ring can enhance binding affinity to target enzymes .

- Binding Interactions : The trifluoromethoxy group plays a critical role in facilitating interactions with specific molecular targets, enhancing the compound's overall efficacy .

Case Studies

Several studies have investigated the biological efficacy of this compound:

- Inhibition of CK2 Kinase : A related compound demonstrated potent inhibition of CK2 kinase, which is implicated in various cancers. This suggests that similar mechanisms may be at play for this compound .

- Neuroprotective Effects : Research has indicated potential neuroprotective properties, particularly in models of Alzheimer's disease, where it may aid in clearing beta-amyloid plaques .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-(trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves coupling a trifluoromethoxy-substituted phenyl precursor with a pyrimidine carboxylic acid scaffold. For example, Suzuki-Miyaura cross-coupling using palladium catalysts can link aryl halides to pyrimidine boronic esters. Reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF vs. THF) significantly impact yield, with higher polarity solvents favoring coupling efficiency. Purification via recrystallization or column chromatography is critical to achieve >95% purity, as residual palladium or unreacted intermediates may persist .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, analogous pyrimidine-carboxylic acid derivatives (e.g., 2-[(4-chlorobenzyl)sulfanyl]-substituted pyrimidines) have been resolved with mean C–C bond lengths of 1.39 Å and R-factors <0.065, ensuring structural accuracy . Complementary techniques include high-resolution mass spectrometry (HRMS; e.g., exact mass ±0.01 Da) and NMR (e.g., ¹⁹F NMR for trifluoromethoxy group verification at δ ~ -58 ppm) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer : Discrepancies often arise from assay-specific conditions (e.g., cell permeability, pH sensitivity). For instance, trifluoromethoxy groups may exhibit pH-dependent solubility, affecting IC₅₀ values in enzymatic vs. cell-based assays. Normalize data using internal controls (e.g., reference inhibitors) and perform solubility studies in PBS (pH 7.4) and acidic buffers (pH 4.5) to identify confounding factors. Meta-analysis of structurally similar compounds (e.g., 4-[5-(trifluoromethyl)pyridyl]benzoic acid derivatives) can reveal trends in bioactivity .

Q. How can computational modeling guide the optimization of this compound for receptor binding?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding modes. For example, the pyrimidine-5-carboxylic acid moiety may form hydrogen bonds with kinase active sites (e.g., EGFR-TK), while the trifluoromethoxy group enhances hydrophobic interactions. Free energy perturbation (FEP) calculations quantify binding affinity changes upon substituent modification (e.g., replacing trifluoromethoxy with methoxy reduces ΔG by ~2 kcal/mol) .

Q. What are the challenges in characterizing metabolic stability, and how are they addressed?

- Methodological Answer : The trifluoromethoxy group is metabolically resistant to oxidative degradation, but the pyrimidine ring may undergo hydroxylation. Use LC-MS/MS with liver microsomes (human/rat) to identify major metabolites. For example, analogous compounds show a primary metabolite at m/z 248.18 ([M+H]⁺), corresponding to hydroxylation at the pyrimidine C4 position. Adjust experimental conditions (e.g., NADPH cofactor concentration) to mimic in vivo oxidation .

Application-Oriented Questions

Q. How is this compound utilized in medicinal chemistry for target validation?

- Methodological Answer : It serves as a pharmacophore in kinase inhibitor design. For example, pyrimidine-carboxylic acids are scaffold modifiers in EGFR inhibitors, where the carboxylic acid group chelates Mg²⁺ in the ATP-binding pocket. In vitro selectivity profiling against related kinases (e.g., HER2, VEGFR2) and mutagenesis studies (e.g., T790M resistance mutation) validate target engagement .

Q. What role does this compound play in material science applications?

- Methodological Answer : The trifluoromethoxy group enhances thermal stability (TGA decomposition >300°C) and electron-withdrawing properties, making it suitable for organic semiconductors. Fabricate thin films via spin-coating (e.g., 2000 rpm for 30 sec) and characterize conductivity using four-point probe measurements. Compare with non-fluorinated analogs to isolate electronic effects .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with computational predictions for this compound?

- Methodological Answer : Crystal packing forces (e.g., π-π stacking, hydrogen bonding) can distort bond angles vs. gas-phase simulations. For example, SC-XRD of 2-[(4-chlorobenzyl)sulfanyl]pyrimidines shows a 5° deviation in dihedral angles compared to DFT-optimized structures. Use periodic boundary conditions in simulations to account for solid-state effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.